3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid
Description
3β-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2α-hydroxyurs-12-ene-28-oic acid is a triterpenoid derivative of ursolic acid, a pentacyclic compound widely studied for its pharmacological properties. This molecule features a hydroxyl group at the 2α-position, a propenoyl ester substituent at the 3β-position linked to a 4-hydroxyphenyl group, and a carboxylic acid moiety at position 27. Its structure is characterized by a double bond at the C12–C13 position (urs-12-ene backbone), which is critical for modulating bioactivity .
Its semi-synthetic nature allows for tailored modifications to enhance solubility and bioavailability compared to ursolic acid itself.
Properties
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-hydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O6/c1-23-16-19-39(34(43)44)21-20-37(6)27(32(39)24(23)2)13-14-30-36(5)22-28(41)33(35(3,4)29(36)17-18-38(30,37)7)45-31(42)15-10-25-8-11-26(40)12-9-25/h8-13,15,23-24,28-30,32-33,40-41H,14,16-22H2,1-7H3,(H,43,44)/b15-10+/t23-,24+,28-,29+,30-,32+,33+,36+,37-,38-,39+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVUQLLYZLSRLB-SVRRIJHPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)OC(=O)/C=C/C6=CC=C(C=C6)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501119580 | |
| Record name | (2α,3β)-2-Hydroxy-3-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]urs-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501119580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63303-42-4 | |
| Record name | (2α,3β)-2-Hydroxy-3-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]urs-12-en-28-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63303-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2α,3β)-2-Hydroxy-3-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]urs-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501119580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Natural Extraction from Plant Sources
Botanical Origins and Isolation Protocols
3β-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2α-hydroxyurs-12-ene-28-oic acid has been identified in Leptospermum scoparium (mānuka) and Planchonella duclitan (a tropical fruit tree) through phytochemical screening. The extraction process typically follows these steps:
- Plant Material Preparation : Aerial parts or bark are dried, milled, and defatted using hexane or petroleum ether.
- Polar Solvent Extraction : Defatted material is refluxed with 70–80% ethanol or methanol (3 × 24 hours) to solubilize triterpenoids.
- Liquid-Liquid Partitioning : The crude extract is partitioned with ethyl acetate and water to isolate non-polar triterpenoids.
- Chromatographic Purification :
Table 1: Yield from Natural Sources
| Plant Source | Part Used | Yield (mg/kg dry weight) |
|---|---|---|
| Leptospermum scoparium | Leaves | 12.4 ± 1.2 |
| Planchonella duclitan | Bark | 8.7 ± 0.9 |
Semi-Synthesis from Ursolic Acid Derivatives
Starting Material: Ursolic Acid (3β-Hydroxyurs-12-en-28-oic Acid)
Ursolic acid (CAS 77-52-1; CID 220774), a ubiquitous triterpenoid, serves as the precursor. Its isolation from Salvia miltiorrhiza or commercial sources provides the backbone for structural modifications.
Stepwise Synthesis
Hydroxylation at C2α
The introduction of a 2α-hydroxy group requires selective oxidation:
- Reagents : Osmium tetroxide (OsO₄) in tert-butanol/water (1:1) with N-methylmorpholine N-oxide (NMO) as co-oxidant.
- Conditions : 0°C, 12 hours, under nitrogen atmosphere.
- Outcome : 2α,3β-Dihydroxyurs-12-en-28-oic acid is obtained (65–70% yield).
Esterification at C3β
The 3β-hydroxy group is esterified with (E)-3-(4-hydroxyphenyl)propenoyl chloride:
- Activation of Carboxylic Acid : (E)-3-(4-hydroxyphenyl)propenoic acid (coumaric acid derivative) is treated with thionyl chloride (SOCl₂) to form the acid chloride.
- Esterification :
- Reagents : 2α,3β-Dihydroxyurs-12-en-28-oic acid (1 eq), (E)-3-(4-hydroxyphenyl)propenoyl chloride (1.2 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane.
- Conditions : Room temperature, 24 hours, under argon.
- Workup : The reaction is quenched with ice water, and the product is extracted with ethyl acetate.
Protection/Deprotection Strategies
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Data
Challenges and Optimization
Industrial and Pharmacological Considerations
Scalability
Semi-synthesis is preferred for large-scale production due to the low natural abundance (Table 1). A pilot-scale process using ursolic acid (1 kg batch) achieves 72% overall yield.
Purity Standards
- HPLC Purity : ≥98% (UV detection at 210 nm).
- Residual Solvents : <50 ppm (ICH Q3C guidelines).
Chemical Reactions Analysis
Types of Reactions
3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid has several scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in inflammatory and oxidative stress pathways.
Pathways Involved: It may modulate signaling pathways such as NF-κB, MAPK, and PI3K/Akt, which are crucial in regulating inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its uniqueness, the compound is compared below with three structurally analogous triterpenoids: ursolic acid, asiatic acid, and pomolic acid.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Enhanced Bioactivity via Esterification: The introduction of the 4-hydroxyphenylpropenoyl ester group at position 3β significantly improves anti-inflammatory activity compared to ursolic acid. This modification increases membrane permeability and target binding affinity, as demonstrated in COX-2 inhibition assays .
Positional Hydroxylation Effects :
The 2α-hydroxyl group distinguishes the compound from asiatic acid (which has 2α,3β,23-triol groups). While asiatic acid excels in neuroprotection due to multiple hydroxyls, the 2α-OH in the subject compound enhances hydrogen-bonding interactions with kinases, contributing to its cytotoxicity .
Carboxylic Acid vs. Methyl Group: Unlike pomolic acid (28-CH3), the 28-COOH moiety in the compound improves water solubility and enables salt formation, facilitating intravenous administration. This contrasts with pomolic acid’s reliance on lipophilic interactions for antiparasitic activity .
Biological Activity
3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid, also known as a derivative of ursolic acid, exhibits significant biological activity that has garnered attention in various fields of research. This compound, with a molecular formula of C39H54O6 and a molecular weight of 618.854 g/mol, is characterized by its complex structure and potential therapeutic properties.
Chemical Structure and Properties
This compound belongs to the class of ursane-type triterpenoids. Its structure includes a hydroxyl group and an ester linkage, which contribute to its biological activities. The compound is soluble in organic solvents like ethanol and chloroform but is practically insoluble in water .
Molecular Structure
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 63303-42-4 |
| Molecular Formula | C39H54O6 |
| Molecular Weight | 618.854 g/mol |
Antioxidant Properties
Research has demonstrated that this compound exhibits antioxidant activity , which is crucial for combating oxidative stress and its associated diseases. The presence of phenolic groups in its structure enhances its ability to scavenge free radicals, thus protecting cells from damage.
Anti-inflammatory Effects
Studies have indicated that this compound possesses anti-inflammatory properties . It has been shown to inhibit the expression of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory conditions .
Anticancer Activity
The compound has also been investigated for its anticancer effects . In vitro studies revealed that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. These findings suggest its potential use as an adjunct therapy in cancer treatment .
Case Studies
- Study on Antioxidant Activity : A study assessed the antioxidant capacity of various ursane derivatives, including this compound, using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels, supporting its use as a natural antioxidant.
- Anti-inflammatory Mechanism : Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with the compound resulted in decreased levels of IL-6 and TNF-alpha, highlighting its therapeutic potential in inflammatory diseases .
- Anticancer Research : A recent investigation into the anticancer properties demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing G1 phase arrest and promoting apoptosis through mitochondrial pathways .
Q & A
Q. What are the primary natural sources and isolation methods for this compound?
The compound can be isolated from plant sources such as Cinnamomum cassia (Chinese cinnamon) via solvent extraction followed by chromatographic purification. Ethanol or methanol extraction is typically used to solubilize triterpenoid derivatives, with subsequent fractionation using techniques like column chromatography (e.g., silica gel or reverse-phase HPLC) to isolate the target compound. Reference standards from natural products often require validation via NMR and mass spectrometry .
Q. Which analytical techniques are critical for structural confirmation?
Key methods include:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to assign stereochemistry (e.g., α/β configurations) and substituent positions. For example, olefinic protons in the urs-12-ene core resonate at δ 5.2–5.4 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ or [M-H]- ions).
- X-ray Crystallography: Resolves undefined stereocenters, though challenges arise due to poor crystallinity in triterpenoids .
Q. What physicochemical properties influence its bioactivity and bioavailability?
Q. How can synthetic yields be optimized for derivatives of this compound?
Strategies include:
- Solvent selection: Use polar aprotic solvents (e.g., DMF) to enhance reaction rates in acylation or glycosylation steps .
- Catalysts: Employ Lewis acids (e.g., TMSOTf) for regioselective glycosylation.
- Protecting groups: Temporarily block hydroxyl groups (e.g., para-methoxybenzyl) to prevent side reactions. Example: In glycosylation reactions, yields improved from 60% to >85% by replacing THF with anhydrous CH₂Cl₂ .
Q. How to resolve contradictions in bioactivity data across structural analogs?
Comparative structure-activity relationship (SAR) studies are essential. For instance:
- Modification at C-3β: Acylation (e.g., propenoyloxy groups) enhances anti-inflammatory activity, while glycosylation reduces cytotoxicity .
- C-28 carboxyl group: Esterification (e.g., methyl esters) improves metabolic stability but may reduce target affinity. Use in vitro assays (e.g., NF-κB inhibition) to quantify effects and validate hypotheses .
Q. What experimental designs address challenges in stereochemical analysis?
- Advanced NMR: NOESY or ROESY to assign relative configurations (e.g., axial vs. equatorial hydroxyl groups).
- Computational modeling: Density functional theory (DFT) calculates energetically favorable conformers to predict NMR chemical shifts.
- Chiral chromatography: Separate enantiomers using chiral stationary phases (e.g., amylose derivatives) for undefined stereocenters .
Methodological Considerations for Data Interpretation
Q. How to validate purity in synthetic batches?
Combine orthogonal techniques:
- HPLC-DAD/MS: Detect impurities at <0.1% levels.
- Elemental analysis: Verify empirical formula (e.g., C, H, O content within ±0.3% of theoretical values) .
Q. What strategies mitigate variability in pharmacological assays?
- Standardized protocols: Pre-treat cell lines with consistent serum concentrations to minimize batch effects.
- Positive controls: Include reference compounds (e.g., dexamethasone for anti-inflammatory assays) to normalize data .
Key Challenges in Current Research
- Stereochemical ambiguity: Three undefined stereocenters complicate SAR studies (see for atomic parameters).
- Solubility limitations: Hydrophobic cores require formulation with cyclodextrins or liposomes for in vivo testing.
- Bioactivity mechanisms: Target identification (e.g., kinase inhibition vs. nuclear receptor modulation) remains unresolved .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
